molecular formula C7H6N2O2S2 B15124600 1,3-Benzothiazole-5-sulfonamide CAS No. 21262-99-7

1,3-Benzothiazole-5-sulfonamide

Cat. No.: B15124600
CAS No.: 21262-99-7
M. Wt: 214.3 g/mol
InChI Key: PUQJWRIJAQIXBC-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-5-sulfonamide is an aromatic heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with sulfonyl chlorides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}(\text{SO}_2\text{R}) + \text{HCl} + \text{H}_2\text{O} ] This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzothiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes. In anticancer research, it targets proteins involved in apoptosis, promoting cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.

Biological Activity

1,3-Benzothiazole-5-sulfonamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activity of this compound through a review of recent studies, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H6N2O2S\text{C}_7\text{H}_6\text{N}_2\text{O}_2\text{S}

This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional reflux methods. Recent advancements in synthetic techniques have improved yields and purity levels of benzothiazole derivatives, facilitating their biological evaluation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. In vitro assays reported inhibition zones exceeding 30 mm at certain concentrations, indicating strong antibacterial activity .

PathogenInhibition Zone (mm)
Staphylococcus aureus32.00 ± 1.73
Escherichia coli28.00 ± 2.00

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including gastrointestinal cancers. The mechanism involves inducing apoptosis through the activation of caspases (caspase-3, -8, and -9), which are critical in programmed cell death pathways .

Case Study:
In a study involving AGS gastric cancer cells, treatment with this compound at concentrations of 40 and 100 µg/mL resulted in significant increases in caspase expression compared to controls. This suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented as well. It has shown promise in reducing inflammation markers in various models. Comparative studies indicate that its anti-inflammatory activity is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in inflammatory pathways.
  • Receptor Modulation: It has been shown to modulate receptors associated with pain and inflammation.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as VEGFR-2 and carbonic anhydrase isoforms (hCA IX and hCA XII). These studies provide insights into the interactions at the molecular level that contribute to its biological activities .

Properties

CAS No.

21262-99-7

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H2,8,10,11)

InChI Key

PUQJWRIJAQIXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=CS2

Origin of Product

United States

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